molecular formula C14H12BrNO B13897848 3-bromo-N-methyl-N-phenylbenzamide

3-bromo-N-methyl-N-phenylbenzamide

Cat. No.: B13897848
M. Wt: 290.15 g/mol
InChI Key: LSTQUOGSOMICAE-UHFFFAOYSA-N
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Description

3-Bromo-N-methyl-N-phenylbenzamide is an organic compound with the molecular formula C14H12BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom and the amide nitrogen is substituted with a methyl and a phenyl group

Preparation Methods

The synthesis of 3-bromo-N-methyl-N-phenylbenzamide typically involves the bromination of N-methyl-N-phenylbenzamide. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

3-Bromo-N-methyl-N-phenylbenzamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Bromo-N-methyl-N-phenylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with various biological targets, making it useful in biochemical assays.

    Medicine: Research into its potential as a pharmaceutical agent is ongoing. It may have applications in the development of new drugs due to its ability to interact with specific molecular targets.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-methyl-N-phenylbenzamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding affinity and specificity. The compound can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

3-Bromo-N-methyl-N-phenylbenzamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H12BrNO

Molecular Weight

290.15 g/mol

IUPAC Name

3-bromo-N-methyl-N-phenylbenzamide

InChI

InChI=1S/C14H12BrNO/c1-16(13-8-3-2-4-9-13)14(17)11-6-5-7-12(15)10-11/h2-10H,1H3

InChI Key

LSTQUOGSOMICAE-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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